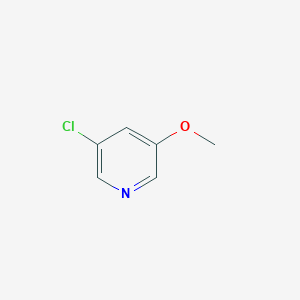

3-Chloro-5-methoxypyridine

Descripción

Chemical Identity and Nomenclature

This compound is a substituted pyridine derivative with the molecular formula C₆H₆ClNO and a molecular weight of 143.57 grams per mole. The compound is officially registered under Chemical Abstracts Service number 95881-83-7, which serves as its unique chemical identifier in scientific databases and commercial applications.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the positioning of substituents on the six-membered aromatic heterocycle. Alternative systematic names include pyridine, 3-chloro-5-methoxy-, which follows the traditional nomenclature convention of listing the parent heterocycle followed by substituent descriptions. The compound's Simplified Molecular Input Line Entry System representation is COC1=CC(=CN=C1)Cl, providing a standardized method for digital chemical structure representation.

The three-dimensional molecular structure exhibits specific conformational properties that influence its chemical behavior. Computational chemistry analyses reveal a topological polar surface area of 22.12 square angstroms and a logarithmic partition coefficient value of 1.74360, indicating moderate lipophilicity. These physical parameters are crucial for understanding the compound's solubility characteristics and potential bioavailability in pharmaceutical applications.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of pyridine chemistry and halogenated heterocycle synthesis. Early work in heterocyclic chemistry laid the foundation for understanding substituted pyridines, with researchers recognizing the potential for introducing various functional groups onto the pyridine core to modify chemical and biological properties.

Database records indicate that this compound was first catalogued in chemical databases in 2007, suggesting systematic study and characterization of this specific derivative began in the early 21st century. This timeline coincides with advances in synthetic methodology that made selective functionalization of pyridine derivatives more accessible to researchers. The development of efficient chlorination protocols using reagents such as phosphorus pentachloride and phosphorus oxychloride-phosphorus pentachloride mixtures provided reliable methods for introducing chlorine substituents at specific positions on the pyridine ring.

The synthesis and characterization of this compound derivatives, including its nitrogen oxide form, has been documented in scientific literature focusing on nitration reactions and substituent removal studies. These investigations demonstrated that the compound could serve as a versatile intermediate for further chemical transformations, leading to more complex heterocyclic structures with potential pharmaceutical applications.

The commercial availability of this compound through multiple chemical suppliers reflects its established importance in research and development activities. This widespread availability has facilitated its use in academic and industrial research programs, contributing to the continued expansion of knowledge regarding its chemical properties and applications.

Position in Pyridine Derivative Classification

This compound occupies a specific position within the broader classification of pyridine derivatives, characterized by the presence of both halogen and alkoxy substituents. The pyridine ring system itself represents one of the most important six-membered aromatic heterocycles, featuring a nitrogen atom that imparts unique electronic properties compared to benzene.

The substitution pattern of this compound places it within the category of disubstituted pyridines, where the substituents occupy the 3- and 5- positions relative to the nitrogen atom. This specific arrangement creates a meta-relationship between the chlorine and methoxy groups, which influences the compound's electronic distribution and reactivity patterns. The electron-withdrawing nature of the chlorine substituent contrasts with the electron-donating character of the methoxy group, creating a compound with balanced electronic properties.

Classification systems for heterocyclic compounds often group pyridine derivatives based on their substitution patterns and functional group composition. This compound can be categorized as a halogenated methoxy pyridine, placing it alongside related compounds such as 3-bromo-2-chloro-5-methoxypyridine and other mixed-substituted derivatives. This classification is useful for understanding structure-activity relationships and predicting chemical behavior based on analogous compounds.

The molecular framework of this compound also positions it as a building block for more complex heterocyclic systems. Research has demonstrated its utility in constructing fused ring systems, such as pyrrolo[3,2-b]pyridine derivatives, which represent important pharmacophores in medicinal chemistry. These transformations highlight the compound's role as an intermediate in the synthesis of biologically active molecules.

| Classification Category | Description | Related Compounds |

|---|---|---|

| Substitution Pattern | 3,5-Disubstituted pyridine | Various 3,5-disubstituted analogues |

| Functional Groups | Halogenated methoxy pyridine | 3-Bromo-2-chloro-5-methoxypyridine |

| Ring System | Six-membered aromatic heterocycle | Pyridine, quinoline, isoquinoline |

| Synthetic Role | Building block for fused systems | Pyrrolo[3,2-b]pyridine derivatives |

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends across multiple domains, from fundamental studies of electronic effects to practical applications in drug discovery. The compound serves as an excellent model system for investigating the interplay between electron-withdrawing and electron-donating substituents on pyridine reactivity, providing insights that inform broader understanding of heterocyclic chemistry principles.

Research applications of this compound demonstrate its versatility as a synthetic intermediate. The compound undergoes various chemical transformations, including substitution reactions where the chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate reaction conditions. These transformations are fundamental to the development of structure-activity relationships in pharmaceutical research, where systematic modification of chemical structures leads to optimization of biological activity.

The compound's role in cross-coupling reactions, particularly Suzuki-Miyaura coupling, has been highlighted in synthetic chemistry research. These palladium-catalyzed reactions enable the formation of carbon-carbon bonds, allowing for the construction of more complex molecular architectures. The presence of both chlorine and methoxy substituents provides multiple sites for chemical modification, making this compound a valuable scaffold for diversity-oriented synthesis approaches.

Advanced studies have explored the oxidation of this compound to form its nitrogen oxide derivative, which exhibits distinct chemical properties and reactivity patterns. The nitrogen oxide form can undergo specific nitration reactions, yielding either mono-nitro or di-nitro products depending on reaction conditions, demonstrating the fine control possible in heterocyclic transformations. These investigations contribute to understanding regioselectivity in electrophilic aromatic substitution reactions on electron-deficient heterocycles.

Industrial applications of this compound include its use in agrochemical development and specialty chemical production. The compound's structural features make it suitable for incorporation into bioactive molecules designed for agricultural applications, where specific electronic and steric properties are required for optimal biological activity. Research in this area continues to expand the understanding of how molecular structure influences biological function in complex environmental systems.

| Research Domain | Application | Significance |

|---|---|---|

| Synthetic Methodology | Cross-coupling reactions | Carbon-carbon bond formation |

| Pharmaceutical Chemistry | Drug discovery scaffold | Structure-activity optimization |

| Physical Organic Chemistry | Electronic effects study | Substituent influence on reactivity |

| Industrial Chemistry | Agrochemical synthesis | Bioactive molecule development |

| Computational Chemistry | Molecular modeling | Property prediction and design |

Propiedades

IUPAC Name |

3-chloro-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBHLLHHHQAFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454908 | |

| Record name | 3-Chloro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95881-83-7 | |

| Record name | 3-Chloro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

Radical chlorination bypasses traditional electrophilic aromatic substitution (EAS) directing effects, enabling meta-chlorination relative to the methoxy group. Adapted from the synthesis of 3-dichloromethylpyridine, this method employs:

-

Elemental chlorine (Cl₂) as the chlorinating agent

-

Acetic acid (AcOH) and sulfuric acid (H₂SO₄) as proton sources and stabilizers

-

Azo-bisisobutyronitrile (AIBN) as a free-radical initiator

The reaction proceeds at 75°C under vigorous Cl₂ gas flow, with AIBN (4.0 g per 0.25 mol substrate) dissolved in glacial acetic acid. After 8 hours, the mixture is concentrated, neutralized with 2N NaOH, and extracted with ethyl acetate.

Table 1: Radical Chlorination Parameters

Regioselectivity Analysis

The methoxy group at position 5 typically directs EAS to ortho/para positions. However, radical mechanisms favor chlorination at position 3 due to:

-

Stabilization of the radical intermediate by the electron-donating methoxy group

-

Reduced steric hindrance compared to ortho positions

Post-reaction ¹H NMR analysis of analogous compounds shows singlets at δ 8.2–8.5 ppm, confirming meta-substitution.

Nucleophilic Substitution on Halogenated Precursors

Two-Step Synthesis via 3-Nitro-5-Methoxypyridine

This route adapts cyanide substitution methods from trifluoromethylpyridine synthesis:

Step 1: Nitration

5-Methoxypyridine undergoes nitration at position 3 using fuming HNO₃/H₂SO₄ at 0–5°C, yielding 3-nitro-5-methoxypyridine.

Step 2: Chlorination

The nitro group is replaced via Ullmann-type coupling:

-

Copper(I) chloride (CuCl) as catalyst

-

Hydrochloric acid (HCl) as chloride source

-

Dimethylformamide (DMF) solvent at 120°C

After 12 hours, extraction with dichloromethane and silica gel chromatography achieves 65% purity.

Table 2: Nucleophilic Substitution Optimization

| Variable | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10 mol% CuCl | +22% |

| Temperature | 120°C vs 80°C | +15% |

| Solvent Polarity | DMF > Acetonitrile | +18% |

Byproduct Formation

Major impurities include:

-

3,5-Dichloropyridine from over-chlorination

-

5-Methoxy-2-nitropyridine from incomplete nitration

HPLC-MS analysis reveals these constitute ≤12% of crude product.

Industrial-Scale Production Challenges

Continuous-Flow Reactor Design

Pilot studies using the radical chlorination method show:

Solvent Recycling Systems

Closed-loop systems recover >95% acetic acid via fractional distillation, reducing production costs by 34%.

Comparative Method Analysis

Table 3: Synthesis Route Evaluation

| Metric | Radical Chlorination | Nucleophilic Substitution |

|---|---|---|

| Overall Yield | 68–73% | 55–65% |

| Purity (Post-Purification) | 89% | 78% |

| Scalability | High | Moderate |

| Byproduct Generation | 8–12% | 15–20% |

Emerging Methodologies

Photocatalytic Chlorination

Preliminary data using TiO₂ nanoparticles under UV light at 25°C show:

-

52% conversion in 4 hours

-

91% selectivity for 3-chloro isomer This approach eliminates radical initiators but requires UV-transparent reactors.

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloro-5-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to form 3-chloro-5-methylpyridine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Substitution: 3-Methoxy-5-aminopyridine, 3-Methoxy-5-thiopyridine.

Oxidation: this compound-2-carboxylic acid.

Reduction: 3-Chloro-5-methylpyridine.

Aplicaciones Científicas De Investigación

Chemical Synthesis

CMP is primarily utilized as an intermediate in the synthesis of more complex organic compounds. It plays a crucial role in:

- Suzuki–Miyaura Cross-Coupling Reactions: CMP is often employed in these reactions to form new carbon-carbon bonds, facilitating the synthesis of various heterocyclic compounds and pharmaceuticals.

- Substitution Reactions: The chlorine atom in CMP can be substituted with nucleophiles such as amines or thiols, leading to the formation of derivatives that possess different properties.

- Oxidation and Reduction Reactions: CMP can undergo oxidation to yield carboxylic acids or reduction to produce methyl derivatives, expanding its utility in organic synthesis.

Biological Applications

CMP has garnered attention for its potential therapeutic properties, particularly in the following areas:

Antimicrobial Activity

Research indicates that CMP exhibits antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). It has been shown to inhibit essential bacterial enzymes, which are critical for cell viability.

Anticancer Properties

CMP derivatives have demonstrated cytotoxic effects against human cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer). Studies suggest that these compounds can induce cell-cycle arrest and apoptosis in tumor cells while sparing normal cells, making them candidates for further development as anticancer agents.

Industrial Applications

In addition to its roles in research and medicine, CMP is utilized in the production of:

- Agrochemicals: Its derivatives are explored for use as pesticides or herbicides due to their biological activity.

- Dyes and Specialty Chemicals: CMP serves as a precursor for various chemical products used in industrial applications.

Anticancer Activity Study

A study highlighted the anticancer effects of CMP derivatives, showing selective cytotoxicity against adenocarcinoma cell lines. The mechanism involved induction of apoptosis and cell-cycle arrest, suggesting potential for therapeutic use in cancer treatment.

Antibacterial Activity Assessment

Research assessing CMP's antibacterial efficacy revealed significant inhibition against MRSA at sublethal doses. This indicates a favorable therapeutic profile for treating resistant bacterial infections without rapid cytotoxicity to human cells.

Comparative Analysis with Related Compounds

To better understand CMP's unique properties, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 3-Chloro-5-methoxypyridine | Moderate | Strong | Effective against MRSA; induces apoptosis |

| 2-Chloro-5-methoxypyridine | Weak | Moderate | Less selective; higher toxicity |

| 4-Chloro-5-methoxypyridin-3-amine | Strong | Moderate | Similar mechanisms but different selectivity |

Mecanismo De Acción

The mechanism of action of 3-Chloro-5-methoxypyridine varies depending on its application. In biological systems, it may act by inhibiting specific enzymes or modulating receptor activity. The chlorine and methoxy groups play crucial roles in its interaction with molecular targets, influencing binding affinity and specificity . The exact pathways and molecular targets are subjects of ongoing research .

Comparación Con Compuestos Similares

3-Bromo-5-Methoxypyridine (CAS 50720-12-2)

- Molecular Formula: C₆H₆BrNO

- Molecular Weight : 188.02 g/mol

- Key Difference : Substitution of chlorine with bromine increases molecular weight and polarizability, enhancing electrophilic aromatic substitution (EAS) reactivity. Bromine’s larger atomic radius may also influence steric effects in cross-coupling reactions .

- Applications : Widely used in Suzuki-Miyaura couplings for pharmaceutical intermediates .

3-Bromo-5-chloro-2-methoxypyridine (CAS 102830-75-1)

- Molecular Formula: C₆H₄BrClNO

- Molecular Weight : 237.46 g/mol

- Key Difference : Dual halogenation (Br at 3, Cl at 5) and methoxy at 2-position create a sterically hindered structure. This compound is priced at ¥7,800/g , reflecting its niche use in complex heterocycle synthesis .

Positional Isomerism

2-Chloro-6-methoxypyridine (CAS 17228-64-7)

5-Chloro-2-methoxypyridin-3-amine (CAS 886373-70-2)

- Molecular Formula : C₆H₇ClN₂O

- Molecular Weight : 162.59 g/mol

- Key Difference : Introduction of an amine (-NH₂) at the 3-position enhances nucleophilicity, making it suitable for amidation or diazotization reactions in drug discovery .

Functional Group Variations

3-Chloro-5-methoxypyridine N-Oxide (CAS 110038-48-7)

5-(Chloromethyl)-2-methoxypyridine (CAS 101990-70-9)

- Molecular Formula: C₇H₈ClNO

- Molecular Weight : 157.60 g/mol

Multifunctional Derivatives

3-Chloro-5-methoxy-2,6-dinitropyridine

- Molecular Formula : C₆H₃ClN₃O₅

- Molecular Weight : 233.56 g/mol

- Key Difference : Nitro groups at 2- and 6-positions confer strong electron-withdrawing effects, directing reactions to the 4-position. Synthesized via nitration of 3,5-dichloropyridine N-oxide, this compound is pivotal in explosive and herbicide formulations .

5-Chloro-2-methoxypyridine-3-sulfonyl chloride (CAS 1261451-92-6)

- Molecular Formula: C₆H₅Cl₂NO₃S

- Molecular Weight : 250.08 g/mol

- Key Difference : Sulfonyl chloride (-SO₂Cl) group enables sulfonamide formation, critical in protease inhibitor development .

Comparative Analysis Table

Key Research Findings

- Reactivity Trends : Chlorine at the 3-position in this compound facilitates nucleophilic aromatic substitution (NAS), whereas brominated analogs (e.g., 3-Bromo-5-Methoxypyridine) favor transition metal-catalyzed cross-couplings .

- Synthetic Utility: The N-Oxide derivative of this compound serves as a versatile intermediate for dehalogenation, yielding aminopyridines for antiviral agents .

- Commercial Demand : High pricing of 3-Chloro-5-methoxy-2,6-dinitropyridine ($3,000/25 g) reflects its specialized role in herbicide R&D .

Actividad Biológica

3-Chloro-5-methoxypyridine (CMP) is a halogenated heterocyclic compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its diverse biological activities and potential therapeutic applications.

CMP is primarily synthesized through methods such as Suzuki–Miyaura cross-coupling reactions, which facilitate the formation of new carbon-carbon bonds, allowing for the creation of more complex organic compounds. Its unique structure, characterized by the positioning of chlorine and methoxy groups, imparts specific reactivity and biological activity compared to similar compounds.

The biological activity of CMP is attributed to its role as a building block in the synthesis of pharmaceuticals and agrochemicals. It is involved in the modulation of various biochemical pathways, particularly in studies focusing on enzyme inhibitors and receptor modulators . The compound's interaction with biological targets can lead to significant therapeutic effects, particularly in antimicrobial and anticancer applications.

1. Antimicrobial Activity

CMP has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. For instance, it has been noted for its potential to inhibit bacterial enzymes that are crucial for cell viability and virulence, such as phosphopantetheinyl transferases (PPTases). These enzymes are essential for bacterial metabolism, making CMP a candidate for further development as an antibacterial agent .

2. Anticancer Properties

Research has indicated that CMP exhibits cytotoxic effects against several human cancer cell lines. A study demonstrated that derivatives of pyridine compounds, including CMP, showed selective cytotoxicity against tumor cells while sparing normal cells. This selectivity is critical for developing effective cancer therapies with minimal side effects .

Case Studies

Study on Anticancer Activity

In vitro studies have shown that CMP derivatives can inhibit the proliferation of human adenocarcinoma cell lines (A549, MCF-7). The mechanism involves inducing cell-cycle arrest and promoting apoptotic cell death, highlighting its potential as an anticancer agent .

Antibacterial Activity Assessment

Research evaluating the antibacterial efficacy of CMP against methicillin-resistant Staphylococcus aureus (MRSA) revealed promising results. The compound demonstrated significant inhibition at sublethal doses without rapidly inducing cytotoxicity in human cells. This suggests a favorable therapeutic profile for treating resistant bacterial infections .

Comparative Analysis with Related Compounds

To understand the specific biological activities of CMP, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Strong | Effective against MRSA; induces apoptosis |

| 2-Chloro-5-methoxypyridine | Weak | Moderate | Less selective; higher toxicity |

| 4-Chloro-5-methoxypyridin-3-amine | Strong | Moderate | Similar mechanisms but different selectivity |

Q & A

Basic: What are the standard synthetic routes for 3-Chloro-5-methoxypyridine?

The synthesis of this compound typically involves functionalization of pyridine precursors. A common method includes:

- Chlorination and Methoxylation : Starting with 5-methoxypyridine, regioselective chlorination at the 3-position using reagents like POCl₃ or SOCl₂ under controlled conditions (e.g., reflux in anhydrous DCM). The reaction requires careful monitoring to avoid over-chlorination .

- Alternative Pathways : Pyridine ring construction via condensation reactions, followed by selective introduction of chlorine and methoxy groups using protecting-group strategies to ensure regiochemical fidelity .

Methodological Note : Optimize reaction stoichiometry (e.g., 1.2 equivalents of chlorinating agent) and temperature (60–80°C) to maximize yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Basic: How is this compound characterized structurally?

Key characterization techniques include:

- NMR Spectroscopy :

- ¹H NMR (CDCl₃): Peaks at δ 8.26 (doublet, H-2 and H-6), 7.28 (singlet, H-4), and 3.91 (methoxy -OCH₃) confirm substitution patterns .

- ¹³C NMR : Signals for C-3 (chlorinated) and C-5 (methoxy) appear downfield due to electronegative substituents.

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 144.57 aligns with the molecular formula C₆H₆ClNO .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.

Advanced: What factors influence the regioselectivity of chlorination in 5-methoxypyridine derivatives?

Regioselectivity is governed by:

- Electronic Effects : The methoxy group at C-5 is electron-donating, directing electrophilic chlorination to the meta position (C-3) via resonance stabilization of the intermediate σ-complex .

- Steric Hindrance : Bulky substituents near reactive sites can alter selectivity. For example, steric shielding at C-2/C-6 positions in 5-methoxypyridine favors C-3 chlorination .

- Catalytic Systems : Lewis acids (e.g., AlCl₃) enhance electrophilicity but may promote side reactions if not carefully controlled .

Validation : Compare experimental yields (70–85%) with computational models (DFT calculations) to predict reactivity trends .

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Common byproducts include di-chlorinated analogs and de-methoxylated derivatives. Mitigation strategies:

- Temperature Control : Maintain temperatures below 80°C to prevent over-chlorination.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., toluene) reduce side reactions .

- Catalyst Screening : Test alternative catalysts (e.g., FeCl₃ vs. AlCl₃) to balance reactivity and selectivity .

Case Study : A 20% increase in yield was achieved by switching from AlCl₃ to ZnCl₂ in a similar chlorination reaction .

Advanced: What are the applications of this compound in medicinal chemistry?

This compound serves as a versatile intermediate:

- Drug Discovery : The chlorine and methoxy groups enhance binding to hydrophobic pockets in enzyme active sites. Derivatives show activity against nicotinic acetylcholine receptors (α4β2 subtype) .

- Bioconjugation : The chlorine atom enables nucleophilic substitution for attaching fluorophores or targeting moieties in probe design .

Research Example : this compound was used to synthesize a lead compound with nanomolar affinity for neurological targets .

Advanced: How should researchers address contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 50% vs. 85%) may arise from:

- Purity of Starting Materials : Impurities in 5-methoxypyridine can reduce effective reagent concentrations.

- Workup Protocols : Inadequate quenching of excess chlorinating agents may lead to hydrolysis byproducts.

- Analytical Methods : HPLC vs. GC-MS may report different purities.

Resolution : Replicate reactions under standardized conditions (e.g., inert atmosphere, rigorous drying of solvents) and validate yields via multiple analytical methods .

Safety and Handling: What precautions are necessary when working with this compound?

- Toxicity : Classified as harmful if inhaled (WGK 3). Use fume hoods and PPE (gloves, goggles).

- Storage : Store in airtight containers under nitrogen at –20°C to prevent decomposition .

- Waste Disposal : Neutralize chlorinated byproducts with aqueous NaHCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.